N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
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Overview
Description
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide: is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dioxin ring fused with a benzene ring, a hydroxyethyl group, and a tetrahydrobenzoisoxazole ring
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . Cholinesterases play a crucial role in nerve function, and lipoxygenase enzymes are involved in the metabolism of fatty acids.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit certain enzymes, which suggests that this compound may interact with its targets by binding to the active site of the enzyme and preventing its normal function .
Pharmacokinetics
It’s worth noting that similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to inhibit certain enzymes, which could potentially lead to changes in nerve function and fatty acid metabolism .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the dioxin ring through a cyclization reaction. Subsequent steps involve the introduction of the hydroxyethyl group and the tetrahydrobenzoisoxazole ring through various condensation and substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-13(11-5-6-15-16(9-11)24-8-7-23-15)10-19-18(22)17-12-3-1-2-4-14(12)25-20-17/h5-6,9,13,21H,1-4,7-8,10H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWXWQDLCAOFPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC4=C(C=C3)OCCO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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